molecular formula C12H13FO4 B1396586 Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate CAS No. 188182-79-8

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Cat. No.: B1396586
CAS No.: 188182-79-8
M. Wt: 240.23 g/mol
InChI Key: FPBQJGFCDJXLLF-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium fluoride (KF) can be employed for substitution reactions.

Major Products

    Oxidation: 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoic acid.

    Reduction: 3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanoate.

    Substitution: Products depend on the nucleophile used, such as 3-(2-methoxy-4-methoxyphenyl)-3-oxopropanoate.

Scientific Research Applications

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The fluoro and methoxy substituents on the phenyl ring can influence the compound’s reactivity and interaction with enzymes and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate
  • Ethyl 3-(2-bromo-4-methoxyphenyl)-3-oxopropanoate
  • Ethyl 3-(2-iodo-4-methoxyphenyl)-3-oxopropanoate

Uniqueness

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is unique due to the presence of the fluoro substituent, which imparts distinct electronic properties to the molecule. This can affect its reactivity, stability, and interaction with other chemical species, making it valuable for specific applications in research and industry.

Biological Activity

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

Synthesis

This compound is typically synthesized through the Claisen-Schmidt condensation method. The reaction involves the condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone in the presence of aqueous sodium hydroxide in ethanol. This synthetic route allows for the introduction of the fluorine and methoxy substituents that are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits moderate antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines, including MDA-MB-231 (breast cancer) and H460 (lung cancer). The mechanism involves activation of caspase pathways, leading to characteristic apoptotic changes such as chromatin condensation and nuclear fragmentation.

Case Study: Induction of Apoptosis

In a study where various concentrations of this compound were applied to MDA-MB-231 cells, significant induction of apoptosis was observed at concentrations above 10 μM. The results indicated a fold increase in apoptotic signals normalized to cell counts, confirming the compound's efficacy in promoting cell death through caspase activation .

The biological activity of this compound can be attributed to its structural features:

  • Ester Group : The ester functionality can undergo hydrolysis, releasing active metabolites that interact with biological targets.
  • Fluoro and Methoxy Substituents : These groups enhance binding affinity to specific receptors or enzymes, potentially increasing the compound's selectivity and potency against target cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoateC12H12ClO4C_{12}H_{12}ClO_{4}Chlorine substitution alters reactivity
Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoateC12H13ClO4C_{12}H_{13}ClO_{4}Different halogen positioning affects biological activity
Ethyl 3-(2-fluoro-5-nitrophenyl)-3-oxopropanoateC12H12FNO4C_{12}H_{12}FNO_{4}Nitro group introduces distinct electronic properties

This table illustrates how slight modifications in halogen positioning or type can lead to significant variations in biological activity and chemical reactivity.

Properties

IUPAC Name

ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-3-17-12(15)7-11(14)9-5-4-8(16-2)6-10(9)13/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBQJGFCDJXLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40706837
Record name Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40706837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188182-79-8
Record name Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40706837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 12.34 g (72.5 mmol) of potassium 3-ethoxy-3-oxopropanoate in suspension in 150 ml anhydrous acetonitrile are added at −0° C. under argon 10.11 ml (72.5 mmol) of triethylamine and 8.28 g (87 mmol) of magnesium (II) chloride. The reaction mixture is stirred for 5 h at room temperature, then at 0° C. a solution of 5.47 g (29 mmol) of 2-fluoro-4-methoxybenzoyl chloride dissolved in 30 ml of acetonitrile is added as well as 4.45 ml (31.9 mmol) of triethylamine. The reaction mixture is stirred for 18 h at room temperature then a 1M hydrochloric acid solution is added until the suspension disappears. The product is extracted several times with ethyl acetate. The organic phases are combined, dried over magnesium sulfate, and concentrated. The residue is purified by chromatography on silica (cyclohexane/ethyl acetate eluent: 85:15) to yield 5.46 g (78%) of ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate in the form of a yellow oil which crystallizes over time.
Name
potassium 3-ethoxy-3-oxopropanoate
Quantity
12.34 g
Type
reactant
Reaction Step One
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.47 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.45 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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